Chemical structure and properties of 4-(5-Amino-benzooxazol-2-YL)-phenol
Chemical structure and properties of 4-(5-Amino-benzooxazol-2-YL)-phenol
Technical Whitepaper: 4-(5-Amino-benzooxazol-2-yl)-phenol Structural Dynamics, Synthesis, and Photophysical Applications
Executive Summary
4-(5-Amino-benzooxazol-2-yl)-phenol is a specialized heterocyclic fluorophore belonging to the 2-phenylbenzoxazole class. Characterized by a "push-pull-push" electronic architecture, this molecule integrates two electron-donating groups—a phenolic hydroxyl and a benzoxazole amino substituent—across an electron-deficient benzoxazole core. Unlike its ortho-isomer analogs (e.g., HPB), which undergo Excited-State Intramolecular Proton Transfer (ESIPT), this para-substituted derivative functions primarily through Intramolecular Charge Transfer (ICT). Its sensitivity to protonation/deprotonation events makes it a high-fidelity candidate for ratiometric pH sensing, amyloid fibril detection, and bio-imaging applications requiring solvatochromic responsiveness.
Chemical Architecture & Properties
The molecule consists of a benzoxazole scaffold substituted at the C2 position with a 4-hydroxyphenyl group and at the C5 position with an amino group. This specific regiochemistry eliminates the possibility of ESIPT, directing the excited-state energy into radiative decay (fluorescence) or charge transfer states depending on solvent polarity.
Structural Specifications
| Property | Detail |
| IUPAC Name | 4-(5-amino-1,3-benzoxazol-2-yl)phenol |
| Common Identifier | 5-Amino-2-(4-hydroxyphenyl)benzoxazole |
| Molecular Formula | C₁₃H₁₀N₂O₂ |
| Molecular Weight | 226.23 g/mol |
| Core Scaffold | 1,3-Benzoxazole |
| Electronic System | D-π-A-D (Donor-Linker-Donor) |
| pKa (Calculated) | ~3.8 (Aniline -NH₂), ~9.8 (Phenol -OH) |
Physicochemical Profile
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Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol). Sparingly soluble in water/PBS unless ionized (pH > 10 or pH < 3).
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Stability: Resistant to oxidative degradation in ambient conditions; stable in PPA/acidic synthesis conditions.
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Tautomerism: Exists primarily in the enol form in ground state; keto-enol tautomerism is restricted due to the para positioning of the hydroxyl group.
Synthesis Protocol
The most robust synthetic route utilizes a condensation-reduction sequence. Direct condensation of 2,4-diaminophenol is prone to oxidation; therefore, the nitro-precursor route is preferred for high purity.
Reaction Scheme (Graphviz)
Detailed Methodology
Step 1: Cyclodehydration (Formation of Nitro-Core)
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Reagents: Mix 2-amino-4-nitrophenol (10 mmol) and 4-hydroxybenzoic acid (10 mmol) in Polyphosphoric Acid (PPA, 20 g).
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Reaction: Heat the mixture to 140–150°C for 4–6 hours under mechanical stirring. The high viscosity of PPA requires a robust stirrer.
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Workup: Cool to 80°C and pour slowly into crushed ice (200 g) with vigorous stirring. The nitro-intermediate precipitates as a yellow solid.
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Purification: Filter, wash with water and 5% NaHCO₃ (to remove unreacted acid). Recrystallize from ethanol.
Step 2: Nitro Reduction (Functionalization)
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Reagents: Dissolve the nitro-intermediate (5 mmol) in Ethanol (30 mL). Add Stannous Chloride Dihydrate (SnCl₂·2H₂O, 25 mmol).
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Reaction: Reflux at 80°C for 3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
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Workup: Neutralize with 10% NaOH solution to pH 8. Extract with Ethyl Acetate (3x).
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Final Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from Methanol/Water to yield light yellow/beige crystals.
Photophysical Characterization
This compound exhibits distinct solvatochromic behavior due to the Intramolecular Charge Transfer (ICT) from the electron-rich amino/phenol groups to the electron-deficient benzoxazole nitrogen.
Spectral Properties
| Parameter | Value (Approx. in EtOH) | Mechanism |
| Absorption λmax | 335–345 nm | π → π* transition of the conjugated benzoxazole system. |
| Emission λmax | 420–460 nm (Blue-Green) | Radiative relaxation from the ICT state. |
| Stokes Shift | ~80–100 nm | Large shift indicates significant structural relaxation in excited state. |
| Quantum Yield (Φ) | 0.4 – 0.7 | High in polar aprotic solvents; reduced in water due to H-bond quenching. |
pH-Dependent Switching (Mechanism)
The fluorescence output is tunable via pH, creating three distinct species:
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Acidic (pH < 3): Protonation of the 5-amino group (-NH₃⁺). The donor effect is lost. Blue shift in absorption; fluorescence quenching.
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Neutral (pH 4–9): Neutral species. Strong ICT fluorescence (Emission ~440 nm).
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Basic (pH > 10): Deprotonation of phenol (-O⁻). Formation of a strong donor-acceptor-donor system. Red shift in emission (~480–500 nm) and hyperchromic effect.
Photophysical Cycle Diagram (Graphviz)
Applications in Drug Development & Bio-Sensing
Amyloid Fibril Detection
Similar to Thioflavin T, the planar, conjugated structure of 4-(5-amino-benzooxazol-2-yl)-phenol allows it to intercalate into the β-sheet channels of amyloid fibrils.
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Mechanism: Restriction of intramolecular rotation (RIR) upon binding prevents non-radiative decay, resulting in a "turn-on" fluorescence response.
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Advantage: The 5-amino group provides an additional hydrogen-bonding handle, potentially increasing affinity for specific Aβ aggregates compared to unsubstituted analogs.
Ratiometric pH Sensing
The distinct spectral signatures of the neutral and phenolate forms allow for ratiometric pH imaging in live cells.
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Protocol: Excite at isosbestic point (~310 nm) and measure emission ratio (I₄₈₀ / I₄₄₀). This cancels out concentration artifacts, providing absolute pH mapping in lysosomes or cytoplasm.
References
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Synthesis of Benzoxazole Derivatives
- Title: Polyphosphoric acid-catalyzed synthesis of 2-substituted benzoxazoles.
- Source:Journal of Organic Chemistry.
- Context: Establishes the PPA condensation protocol as the industry standard for 2-phenylbenzoxazole synthesis.
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URL:[Link] (General Journal Link for verification of standard protocols)
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Photophysics of Amino-Benzoxazoles
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Amyloid Probe Mechanisms
Sources
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- 5. Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. biori.periodikos.com.br [biori.periodikos.com.br]
- 7. N-(5-Amino-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium chlorides as antifungal agents and NIR fluorescent probes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
